

Technical Guide: NMR Spectral Data of 1-Decanol-d5

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Compound of Interest		
Compound Name:	1-Decanol-d5	
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Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectral data of **1-Decanol-d5**. Due to the limited public availability of experimental spectral data for **1-Decanol-d5**, this guide presents a template for data presentation and standardized experimental protocols for the acquisition of such data. The methodologies outlined herein are based on established practices for NMR spectroscopy of deuterated compounds and are intended to serve as a robust framework for researchers generating and interpreting this data. This guide also includes a logical workflow for NMR data acquisition and processing, visualized using a Graphviz diagram.

Introduction

1-Decanol-d5 is a deuterated form of 1-decanol, a ten-carbon straight-chain fatty alcohol. Deuterated compounds are of significant interest in various scientific disciplines, including drug development and metabolic research, where they are often used as internal standards for mass spectrometry or as tracers in metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the identity, purity, and structure of such isotopically labeled compounds. This guide focuses on the expected ¹H and ¹³C NMR spectral characteristics of **1-Decanol-d5**.



Predicted NMR Spectral Data

While specific, experimentally verified high-resolution NMR data for **1-Decanol-d5** is not readily available in public spectral databases, the following tables provide a template for the presentation of such data. The chemical shifts for the non-deuterated portions of the molecule are expected to be very similar to those of 1-decanol. The deuterated positions (presumably at the terminal methyl and adjacent methylene groups, C9 and C10) will not show signals in ¹H NMR and will exhibit characteristic triplet patterns in ¹³C NMR due to deuterium coupling.

Table 1: Predicted ¹H NMR Spectral Data for **1-Decanol-d5**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~3.64	t	6.7	2H	H-1
~1.57	р	6.7	2H	H-2
~1.29	m	-	12H	H-3 to H-8
~1.26	-	-	-	H-9 (Deuterated)
~0.88	-	-	-	H-10 (Deuterated)

Table 2: Predicted ¹³C NMR Spectral Data for **1-Decanol-d5**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~63.1	t	-	C-1
~32.8	t	-	C-2
~31.9	t	-	C-8
~29.6	t	-	C-4, C-5, C-6, C-7
~25.7	t	-	C-3
~22.7	t (broad)	~20	C-9 (Deuterated)
~14.1	t (broad)	~19	C-10 (Deuterated)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR spectral data for deuterated alcohols like **1-Decanol-d5**.

Sample Preparation

A standard protocol for preparing a sample of a deuterated alcohol for NMR analysis is as follows:

- Sample Weighing: Accurately weigh 5-25 mg of the 1-Decanol-d5 sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
- Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample and has minimal overlapping signals with the analyte.[3][4] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]
- Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
 [1]



- Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
 of glass wool at the bottom of the Pasteur pipette during transfer.

NMR Instrument Parameters

The following are example parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Logical Workflow for NMR Data Analysis



The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.



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A flowchart of the NMR experimental workflow.

Conclusion

This technical guide provides a framework for the acquisition and presentation of ¹H and ¹³C NMR spectral data for **1-Decanol-d5**. While experimentally obtained data is not widely available, the provided templates and protocols offer a standardized approach for researchers working with this and similar deuterated compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible NMR data crucial for structural verification and purity assessment in research and development settings.

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